molecular formula C20H24BNO4 B8364358 Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8364358
M. Wt: 353.2 g/mol
InChI Key: CEKRNJVIDZLHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with a complex structure It is characterized by the presence of a phenylamino group, a dioxaborolane moiety, and a benzoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenylamino Group: This step involves the reaction of aniline with a suitable electrophile to introduce the phenylamino group.

    Introduction of the Dioxaborolane Moiety: This is achieved through a reaction involving a boronic acid derivative and a suitable coupling agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced techniques such as microreactor technology and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxaborolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid: Lacks the methyl ester group.

    3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester group.

    3-(Phenylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid propyl ester: Contains a propyl ester group instead of a methyl ester group.

Uniqueness

The uniqueness of Methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its specific combination of functional groups. The presence of the phenylamino group, dioxaborolane moiety, and methyl ester group provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile reactivity and the potential for developing novel compounds with unique biological and chemical activities.

Properties

Molecular Formula

C20H24BNO4

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 3-anilino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-11-14(18(23)24-5)12-17(13-15)22-16-9-7-6-8-10-16/h6-13,22H,1-5H3

InChI Key

CEKRNJVIDZLHPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

aniline (0.360 mL, 3.95 mmol) was added to methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (900 mg, 3.03 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (139 mg, 0.15 mmol), [Reactants] and potassium phosphate (1546 mg, 7.28 mmol) in degassed DME (10 mL) at 20°C under nitrogen. The reaction was stirred at 100 °C for 24 hours. The reaction mixture was allowed to cool then filtered through celite, washing with ethyl acetate. The filtrate was evaporated under reduced pressure to give a brown residue. Not progressed any further.
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